2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid
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Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .
Preparation Methods
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction can be carried out at room temperature or under heating . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis and other applications.
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various bases and solvents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar compounds to 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of having a Boc group protecting the amino functionality. 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
List of Similar Compounds
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
- 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid
This detailed article provides a comprehensive overview of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(4-7(13)14)5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
NVCHPHDPVRMBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CC(=O)O |
Origin of Product |
United States |
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